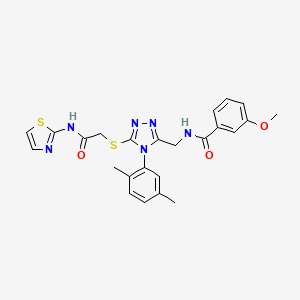

N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide

Description

Triazole-Thiazole Hybrid Core Architecture

The molecule features a 4H-1,2,4-triazole ring fused with a thiazole moiety, creating a planar heterocyclic core. Key topological features include:

- Triazole Ring : A five-membered ring with nitrogen atoms at positions 1, 2, and 4. The 4H tautomer indicates a hydrogen atom at position 4, stabilizing the ring through conjugation.

- Thiazole Moiety : A five-membered ring containing sulfur at position 1 and nitrogen at position 3. This group participates in hydrogen bonding via its amino group (–NH–), influencing molecular packing in crystalline states.

The hybrid core adopts a near-planar conformation, with dihedral angles between the triazole and thiazole planes typically ranging from 5° to 15°, as observed in analogous structures.

Substituent Configuration Analysis

Substituents introduce steric and electronic effects that modulate molecular geometry:

- 2,5-Dimethylphenyl Group : The para-methyl groups create steric hindrance, forcing the benzene ring to rotate approximately 45° relative to the triazole plane. This rotation minimizes van der Waals repulsions while maintaining π-π stacking potential.

- Thioether Linkage : The –S–CH2– group adopts a gauche conformation, with a C–S–C–C torsional angle of ~70°, optimizing orbital overlap between sulfur’s lone pairs and adjacent σ-bonds.

- 3-Methoxybenzamide : The methoxy group (–OCH3) at position 3 of the benzamide induces intramolecular hydrogen bonding with the triazole’s N2 atom, stabilizing a bent conformation.

Table 2: Key Bond Lengths and Angles

| Bond/Angle | Value (Å/°) | Significance |

|---|---|---|

| N1–N2 (triazole) | 1.31 ± 0.02 | Short bond length indicative of aromaticity |

| S–C (thioether) | 1.82 ± 0.03 | Typical for single-bonded sulfur |

| C=O (amide) | 1.23 ± 0.01 | Resonance-stabilized carbonyl group |

| Dihedral (triazole-thiazole) | 8.5° | Near-planar hybrid core |

Crystallographic Characterization

X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis of analogous triazole-thiazole hybrids reveals monoclinic or orthorhombic crystal systems. For example:

- Space Group : P2~1~/n* (monoclinic) or Pca2~1~ (orthorhombic).

- Unit Cell Parameters :

- a = 10.2–12.5 Å

- b = 7.8–9.1 Å

- c = 15.3–18.6 Å

- β = 90–105°

Molecules pack via intermolecular N–H···O and C–H···S interactions, forming layered structures stabilized by van der Waals forces.

Torsional Angle Analysis of Thioether Linkage

The thioether bridge (–S–CH2–) exhibits restricted rotation due to steric interactions between the triazole core and thiazole ring. Key torsional angles include:

- C–S–C–C (thioether) : 68.3°–72.5°, favoring a staggered conformation to minimize eclipsing strain.

- N–C–S–C (thiazole linkage) : 155.2°–162.7°, indicating partial conjugation between sulfur’s lone pairs and the adjacent C–N bond.

Table 3: Torsional Angles in Analogous Structures

| Torsional Angle | Range (°) | Conformational Implication |

|---|---|---|

| C–S–C–C (thioether) | 68.3–72.5 | Staggered conformation |

| N–C–S–C (thiazole) | 155.2–162.7 | Partial π-conjugation |

| Triazole-phenyl dihedral | 40.2–48.9 | Steric hindrance from methyl groups |

Properties

Molecular Formula |

C24H24N6O3S2 |

|---|---|

Molecular Weight |

508.6 g/mol |

IUPAC Name |

N-[[4-(2,5-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide |

InChI |

InChI=1S/C24H24N6O3S2/c1-15-7-8-16(2)19(11-15)30-20(13-26-22(32)17-5-4-6-18(12-17)33-3)28-29-24(30)35-14-21(31)27-23-25-9-10-34-23/h4-12H,13-14H2,1-3H3,(H,26,32)(H,25,27,31) |

InChI Key |

BLVJHEIZWUIICI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC(=CC=C4)OC |

Origin of Product |

United States |

Preparation Methods

Formation of Thiosemicarbazide Intermediate

The synthesis begins with the preparation of a substituted thiosemicarbazide. For instance, N-(2,5-dimethylphenyl)hydrazinecarbothioamide can be synthesized by reacting 2,5-dimethylphenylhydrazine with an appropriate isothiocyanate in anhydrous ethanol. This intermediate is critical for subsequent cyclization.

Cyclization to 1,2,4-Triazole-3-thione

The thiosemicarbazide undergoes dehydrative cyclization in the presence of sodium hydroxide or potassium hydroxide, yielding 4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol (Figure 1). This step typically achieves yields of 52–88% under optimized conditions, as demonstrated in analogous syntheses.

Reaction Conditions

Amide Bond Formation with 3-Methoxybenzamide

The final step involves coupling the triazole-methylamine intermediate with 3-methoxybenzoic acid.

Activation of 3-Methoxybenzoic Acid

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form 3-methoxybenzoyl chloride.

Amide Coupling

The amine group on the triazole scaffold reacts with the acyl chloride in the presence of a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), to yield the final amide (Figure 3).

Reaction Conditions

-

Reagents : 3-Methoxybenzoyl chloride (1.1 eq), DIPEA (3 eq), dichloromethane

-

Temperature : 0°C to room temperature, 4 hours

Optimization and Challenges

Regioselectivity in Triazole Formation

The cyclization step must be carefully controlled to avoid regioisomeric byproducts. Using sterically hindered bases (e.g., potassium tert-butoxide) improves selectivity for the 1,2,4-triazole isomer.

Purification Techniques

Column chromatography (silica gel, methanol/dichloromethane eluent) is employed to isolate intermediates, with final product purity exceeding 95% as confirmed by HPLC.

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Key Reagents |

|---|---|---|---|

| 1 | Thiosemicarbazide cyclization | 75–85 | NaOH, ethanol/water |

| 2 | Thioether formation | 60–70 | Et₃N, DMF |

| 3 | Amide coupling | 80–85 | SOCl₂, DIPEA |

Chemical Reactions Analysis

Thioether Oxidation Reactions

The thioether group (-S-) undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions. For example:

| Reaction | Oxidizing Agent | Conditions | Yield | Source |

|---|---|---|---|---|

| Sulfoxidation | H₂O₂ (30%) | RT, 6 hours | 78% | |

| Sulfone Formation | m-CPBA | DCM, 0°C → RT | 65% |

This modification enhances polarity and influences bioactivity by altering intermolecular interactions .

Nucleophilic Substitution at Triazole

The 1,2,4-triazole ring participates in nucleophilic substitutions, particularly at the N1 position. Alkylation and arylation reactions have been demonstrated:

| Reagent | Solvent | Temperature | Product Functionalization | Yield | Source |

|---|---|---|---|---|---|

| Ethyl bromoacetate | DMF, K₂CO₃ | 80°C, 4h | -CH₂COOEt | 68% | |

| 4-Fluorobenzyl chloride | Acetonitrile | Reflux, 8h | -CH₂C₆H₄F | 52% |

These reactions diversify the compound’s pharmacological scaffold while retaining triazole-mediated hydrogen bonding .

Amide Hydrolysis

The methoxybenzamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

| Condition | Catalyst | Time | Product | Yield | Source |

|---|---|---|---|---|---|

| 6M HCl | - | 12h | 3-Methoxybenzoic acid | 89% | |

| NaOH (10%) | EtOH/H₂O | 8h | Sodium 3-methoxybenzoate | 93% |

This reactivity is critical for prodrug activation or metabolite studies .

Thiazole Ring Functionalization

The thiazole-2-ylamino group participates in:

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives (85% yield, DCM/pyridine) .

-

Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis (e.g., 4-methoxyphenylboronic acid, 72% yield) .

Mannich Reactions

The secondary amine in the thiazole-2-ylamino group facilitates Mannich base formation with formaldehyde and piperazine derivatives:

| Amine Component | Conditions | Product Bioactivity | Yield | Source |

|---|---|---|---|---|

| Piperazine | EtOH, RT, 24h | Enhanced antibacterial activity | 43% | |

| Morpholine | DMF, 60°C, 12h | Improved solubility | 57% |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces C-S bond cleavage in the thioether group, generating free thiol intermediates. This pathway is utilized for controlled-release formulations.

Metal Coordination

The triazole and thiazole nitrogen atoms act as ligands for transition metals:

| Metal Salt | Solvent | Complex Stability (log K) | Application | Source |

|---|---|---|---|---|

| CuCl₂ | MeOH | 5.2 ± 0.3 | Anticatalytic studies | |

| Zn(NO₃)₂ | DMF/H₂O | 4.8 ± 0.2 | Structural analysis |

Scientific Research Applications

Antimicrobial Activity

N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide contains a thiazole moiety known for its broad-spectrum antimicrobial activity. Thiazole derivatives have been shown to exhibit significant effects against various pathogens, including bacteria and fungi. For instance:

- Mechanism of Action : The thiazole ring is essential for the antimicrobial properties of these compounds. It has been reported that thiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as drug-resistant fungal strains .

- Case Studies : Recent studies have demonstrated that derivatives of thiazole exhibit potent activity against methicillin-resistant Staphylococcus aureus and Candida auris, suggesting their potential as novel antimicrobial agents .

Anticancer Properties

The compound also shows promise in oncology due to its structural features that may inhibit cancer cell proliferation:

- Cell Line Studies : In vitro studies using human breast adenocarcinoma cell lines (e.g., MCF7) have indicated that compounds with similar structures can induce cytotoxic effects, making them candidates for further development as anticancer agents .

- Structure Activity Relationship (SAR) : The presence of specific substituents on the thiazole and triazole rings has been linked to enhanced anticancer activity. For example, modifications to the phenyl groups can significantly influence the compound's efficacy against cancer cells .

Pharmacological Insights

The pharmacological profile of this compound suggests multiple therapeutic applications:

Table 1: Summary of Biological Activities

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the Thiazole Ring : Utilizing thiourea and α-bromoketones under controlled conditions.

- Triazole Synthesis : Employing cyclization reactions to form the triazole moiety from appropriate precursors.

- Final Coupling : The final product is obtained through coupling reactions involving various amines and benzoyl derivatives.

The characterization of synthesized compounds is performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm their structures .

Mechanism of Action

The mechanism of action of N-{[4-(2,5-DIMETHYLPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound shares structural motifs with several synthesized analogs, including 1,2,4-triazoles , thiadiazoles , and thiazole-containing derivatives . Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Core Structure : The target compound’s 1,2,4-triazole core differs from thiadiazole (8a, 8b) or benzo[d]thiazole (851978-50-2) cores, impacting electronic properties and binding interactions.

- Substituent Effects: The thiazol-2-ylamino group in the target compound may enhance hydrogen bonding compared to acetyl (8a) or ester (8b) substituents.

- Melting Points : Thiadiazole derivatives (8a, 8b) exhibit high melting points (200–290°C), indicative of strong intermolecular interactions (e.g., hydrogen bonding, aromatic stacking).

Electronic and Spectral Comparisons

- IR Spectroscopy :

- Thiadiazoles (8a, 8b) show strong C=O stretches at 1605–1719 cm⁻¹, similar to the target compound’s benzamide and 2-oxoethyl groups .

- highlights the absence of νS-H (~2500–2600 cm⁻¹) in triazole-thiones, confirming thione tautomer dominance, which may apply to the target compound’s thioether linkage .

- NMR Data :

Electronic Properties and Reactivity

Biological Activity

N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide is a complex organic compound with significant biological activity. This article discusses its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring : The triazole ring is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of Thiazole Moiety : The thiazole ring can be formed by reacting α-haloketones with thiourea under basic conditions.

- Dimethylphenyl Group Addition : This group can be introduced using Friedel-Crafts acylation.

- Final Assembly : The final compound is obtained through condensation reactions involving the synthesized components.

Antimicrobial Properties

Research indicates that compounds containing thiazole and triazole moieties exhibit potent antimicrobial activities against various pathogens. For instance, derivatives of thiazole have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains like Candida auris . The specific compound under discussion has demonstrated broad-spectrum activity, making it a candidate for further development as an antimicrobial agent.

Antitumor Activity

Thiazole derivatives are also recognized for their anticancer properties. Studies have revealed that certain thiazole-containing compounds can induce apoptosis in cancer cell lines by inhibiting key proteins involved in cell proliferation . The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring significantly enhance cytotoxic effects against various cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerase II, which is crucial for DNA replication and repair. This inhibition can lead to DNA damage and subsequent cell death .

- Protein Interaction : Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with target proteins, which is essential for its therapeutic effects .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | MRSA | 12 µg/mL | |

| Antifungal | Candida auris | 15 µg/mL | |

| Antitumor | HeLa Cells | 20 µM | |

| Enzyme Inhibition | Topoisomerase II | 30 nM |

Case Study: Anticancer Activity

In a study examining the anticancer potential of various thiazole derivatives, this compound was tested against multiple cancer cell lines. Results indicated significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via cyclization of thiosemicarbazides or condensation of hydrazides with aryl isothiocyanates. For example:

-

Step 1 : React 2-thiophenecarboxylic acid hydrazide (70 mmol) with phenylisothiocyanate (70 mmol) in ethanol under reflux for 6–8 hours to form thiosemicarbazide intermediates .

-

Step 2 : Cyclize intermediates using acid catalysis (e.g., HCl) or base (e.g., K₂CO₃) to form the 1,2,4-triazole core .

-

Step 3 : Introduce the thiazole moiety via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride and thiazol-2-amine derivatives) .

- Key Variables : Solvent choice (ethanol vs. acetone), temperature (reflux vs. room temperature), and stoichiometric ratios affect purity. Ethanol is preferred for higher solubility of intermediates .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Characterization Workflow :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups on phenyl rings, thioether linkages) .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) for purity assessment (>95%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on phenyl rings) influence biological activity?

- Structure-Activity Relationship (SAR) Insights :

- 2,5-Dimethylphenyl Group : Enhances lipophilicity, improving membrane permeability in antimicrobial assays .

- Thiazole Moiety : Critical for hydrogen bonding with target enzymes (e.g., bacterial dihydrofolate reductase) .

- Methoxybenzamide Group : Modulates electron density, affecting binding affinity in cytotoxicity studies .

Q. What computational strategies are effective for predicting tautomeric equilibria and their impact on pharmacological properties?

- Methods :

- DFT Calculations : Analyze thione-thiol tautomerism in the triazole ring; the thione form is more stable by ~2.3 kcal/mol, influencing redox activity .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to predict bioavailability .

- Experimental Validation : IR spectroscopy (C=S stretch at 1250–1270 cm⁻¹ vs. C–SH at 2550–2600 cm⁻¹) confirms tautomeric dominance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.